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Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine

Cat. No.: B185701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 2-Chloro-5-
hydroxypyridine and its key derivatives, including nitro, amino, and methoxy analogues. The

information presented is supported by experimental data from various spectroscopic

techniques, offering valuable insights for compound identification, characterization, and further

research in drug discovery and development.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(¹H NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible

(UV-Vis) spectroscopy for 2-Chloro-5-hydroxypyridine and its selected derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound H-3 H-4 H-6
Other
Protons

Solvent

2-Chloro-5-

hydroxypyridi

ne

7.17-7.25 (m) 7.17-7.25 (m)
8.05 (d, J=2.9

Hz)
- CDCl₃

2-Chloro-5-

nitropyridine

8.45 (dd,

J=8.8, 2.8

Hz)

7.55 (d, J=8.8

Hz)

9.12 (d, J=2.8

Hz)
- CDCl₃[1]

2-Amino-5-

chloropyridin

e

7.25 (dd,

J=8.6, 2.5

Hz)

6.45 (d, J=8.6

Hz)

8.00 (d, J=2.5

Hz)

4.45 (s, 2H,

NH₂)
CDCl₃

2-Chloro-5-

methoxypyridi

ne

7.17-7.25 (m) 7.17-7.25 (m)
8.05 (d, J=2.9

Hz)

3.85 (s, 3H,

OCH₃)
CDCl₃[2]

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Compound
O-H / N-H
Stretch

C=C, C=N
Stretch

C-O / C-N
Stretch

C-Cl Stretch

2-Chloro-5-

hydroxypyridine
~3400 (broad) ~1600-1450 ~1250 ~700-800

2-Chloro-5-

nitropyridine
- ~1590, 1470

~1530, 1350

(NO₂)
~750

2-Amino-5-

chloropyridine
~3450, 3300 ~1610, 1500 ~1300 ~780

2-Chloro-5-

methoxypyridine
- ~1595, 1480

~1240 (asym),

1020 (sym)
~760

Table 3: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Chloro-5-hydroxypyridine 129/131 101, 73, 66

2-Chloro-5-nitropyridine 158/160 112, 85, 76, 50[3]

2-Amino-5-chloropyridine 128/130 93, 66[4][5]

2-Chloro-5-methoxypyridine 143/145 128, 100, 73

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

Compound λmax 1 λmax 2 Solvent

2-Chloro-5-

hydroxypyridine
~280 ~220 Methanol

2-Chloro-5-

nitropyridine
~310 ~230 Not Specified[6]

2-Amino-5-

chloropyridine
~295 ~240 Methanol

2-Chloro-5-

methoxypyridine
~285 ~225 Methanol

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7]

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans

are collected to obtain a good signal-to-noise ratio.
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Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
Sample Preparation (Solid): The sample is typically prepared as a KBr pellet. A small amount

of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the

solid sample is placed directly on the ATR crystal.

Instrument: A Fourier-Transform Infrared spectrophotometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded. The sample is then scanned over the mid-infrared range (typically

4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC). The sample is vaporized in

the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

molecular ion (M⁺).[8] This high energy also induces fragmentation.[8]

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole,

time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion against its m/z value.
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UV-Vis Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to ensure that the

absorbance falls within the linear range of the instrument (typically below 1.0).

Instrument: A dual-beam UV-Vis spectrophotometer.

Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The

sample solution is then placed in the sample beam path, and the absorbance is measured

over a specific wavelength range (e.g., 200-400 nm for these compounds).[9]

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum.

Signaling Pathway and Experimental Workflow
Potential Signaling Pathway of 2-Chloro-5-
hydroxypyridine
2-Chloro-5-hydroxypyridine has been suggested to interact with nicotinic acetylcholine

receptors (nAChRs).[10] These receptors are ligand-gated ion channels that play a crucial role

in neurotransmission. The binding of an agonist, such as acetylcholine or potentially 2-chloro-
5-hydroxypyridine, leads to a conformational change in the receptor, opening the ion channel

and allowing the influx of cations like Na⁺ and Ca²⁺.[11] This influx leads to depolarization of

the cell membrane and the initiation of downstream signaling cascades. One such pathway is

the PI3K/Akt signaling pathway, which is implicated in neuroprotection.[12][13]

Cell Membrane

Nicotinic
Acetylcholine Receptor (nAChR) Ion Channel OpeningActivates2-Chloro-5-hydroxypyridine

(Agonist)
Binds to Na⁺ / Ca²⁺ Influx Membrane Depolarization

PI3K
Activates

AktActivates NeuroprotectionPromotes
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Click to download full resolution via product page

Caption: Potential signaling pathway of 2-Chloro-5-hydroxypyridine via nAChR.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a novel pyridine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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